molecular formula C9H19NO B14756454 Propanamide, N,N-bis(1-methylethyl)- CAS No. 1113-75-3

Propanamide, N,N-bis(1-methylethyl)-

Cat. No.: B14756454
CAS No.: 1113-75-3
M. Wt: 157.25 g/mol
InChI Key: ZPRYIGODSARYMN-UHFFFAOYSA-N
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Description

Propanamide, N,N-bis(1-methylethyl)- (IUPAC name: N,N-bis(propan-2-yl)propanamide), is a tertiary amide with the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol . Its structure features a propanamide backbone (CH₂CH₂C(=O)N) substituted with two isopropyl groups ((CH₃)₂CH-) at the nitrogen atom. The compound's SMILES string is CCC(=O)N(C(C)C)C(C)C, and its InChIKey is ZPRYIGODSARYMN-UHFFFAOYSA-N, highlighting its stereochemical and connectivity features .

Properties

CAS No.

1113-75-3

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

N,N-di(propan-2-yl)propanamide

InChI

InChI=1S/C9H19NO/c1-6-9(11)10(7(2)3)8(4)5/h7-8H,6H2,1-5H3

InChI Key

ZPRYIGODSARYMN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanamide, N,N-bis(1-methylethyl)- can be synthesized through several methods. One common approach involves the reaction of propanoyl chloride with diisopropylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired amide product.

Industrial Production Methods

In industrial settings, the production of propanamide, N,N-bis(1-methylethyl)- often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N,N-bis(1-methylethyl)- undergoes various chemical reactions, including:

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: Reduction of the amide can be achieved using reagents such as lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used in the reduction of amides.

    Substitution: Nucleophiles such as alkyl halides or other amines can be used in substitution reactions.

Major Products Formed

    Hydrolysis: Propanoic acid and diisopropylamine.

    Reduction: Diisopropylamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Propanamide, N,N-bis(1-methylethyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic applications, such as in the development of new drugs, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of propanamide, N,N-bis(1-methylethyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Nitrogen

MP-MUS (N,N-bis(2-chloroethyl)-2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)propanamide)
  • Structure : The nitrogen is substituted with two 2-chloroethyl groups (ClCH₂CH₂-), and the propanamide backbone is linked to a tetrahydropyridine moiety.
  • Molecular Formula : C₁₄H₂₁Cl₂N₂O.
  • Applications: Acts as a selective substrate for monoamine oxidase B (MAO-B), enabling targeted delivery of nitrogen mustard "warheads" in neuropharmacological research .
  • Key Difference : Chloroethyl groups enhance electrophilicity and cytotoxicity compared to the inert isopropyl groups in the target compound .
3-(2-Chloro-6-fluorophenyl)-N,N-bis(2-cyanophenyl)propanamide (5a)
  • Structure: Aromatic substituents (2-cyanophenyl and 2-chloro-6-fluorophenyl) replace the isopropyl groups.
  • Molecular Formula : C₂₃H₁₄ClF₂N₃O.
  • Applications: Used in catalytic C–H bond functionalization studies due to electron-withdrawing cyano groups enhancing reactivity .
  • Key Difference : Aromatic and polar substituents increase molecular weight (367.83 g/mol) and alter solubility compared to the aliphatic, hydrophobic isopropyl groups .

Functional Group Modifications

N,N-Diisopropylformamide
  • Structure : Formamide (HC(=O)N) backbone with two isopropyl groups.
  • Molecular Formula: C₇H₁₅NO.
  • Properties : Boiling point 196°C , density 0.864 g/cm³ , and low water solubility due to hydrophobic isopropyl groups .
  • Applications : Common aprotic solvent in organic synthesis.
  • Key Difference : The shorter formamide chain reduces steric bulk compared to propanamide derivatives .
Tolterodine Derivative (N,N-bis(1-methylethyl)-3-phenylpropan-1-amine)
  • Structure : Propanamine (CH₂CH₂CH₂N) backbone with isopropyl and aryl substituents.
  • Molecular Formula: C₂₀H₂₇NO.
  • Applications : Intermediate in antimuscarinic drug synthesis (e.g., tolterodine for overactive bladder) .

Agricultural and Pharmacological Analogs

Napropamide (N,N-diethyl-2-(1-naphthalenyloxy)propanamide)
  • Structure : Propanamide with diethylamine (Et₂N-) and naphthyloxy substituents.
  • Molecular Formula: C₁₇H₂₁NO₂.
  • Applications : Herbicide inhibiting root growth in broadleaf weeds .
  • Key Difference : The naphthyloxy group enhances UV stability and soil adsorption compared to aliphatic substituents .
Hydroxy-Substituted Propanamides
  • 2-Hydroxy-N,N-dimethylpropanamide (C₅H₁₁NO₂): Used in polymer synthesis due to dual hydrophilic/hydrophobic properties .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties Reference
Propanamide, N,N-bis(1-methylethyl)- C₉H₁₉NO 157.25 Isopropyl Solvent, intermediate
MP-MUS C₁₄H₂₁Cl₂N₂O 308.24 Chloroethyl, tetrahydropyridine MAO-B substrate, neuropharmacology
Napropamide C₁₇H₂₁NO₂ 271.35 Diethyl, naphthyloxy Herbicide
N,N-Diisopropylformamide C₇H₁₅NO 129.20 Isopropyl, formamide Organic solvent
Tolterodine derivative C₂₀H₂₇NO 297.44 Isopropyl, aryl Antimuscarinic drug intermediate

Q & A

Basic Research Questions

Q. What laboratory synthesis methods are suitable for preparing Propanamide, N,N-bis(1-methylethyl)-?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. React propionyl chloride with diisopropylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base like triethylamine to neutralize HCl. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields the product. Schlenk techniques ensure moisture exclusion, critical for minimizing hydrolysis .

Q. How is Propanamide, N,N-bis(1-methylethyl)- characterized spectroscopically?

  • Methodological Answer :

  • 1H NMR : Isopropyl groups appear as doublets at δ 1.0–1.2 (CH₃) and a septet at δ 3.4–3.6 (N–CH). The amide proton (if present) is typically absent due to steric hindrance.
  • 13C NMR : Carbonyl (C=O) at ~170 ppm; isopropyl carbons at ~20–25 ppm (CH₃) and ~45–50 ppm (N–CH).
  • IR : Amide I band (~1650 cm⁻¹) confirms the carbonyl group.
  • Mass Spectrometry (EI-MS) : Molecular ion peak (e.g., m/z 157 for C₉H₁₉NO) and fragmentation patterns (e.g., loss of isopropyl groups) .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Use a mixed solvent system (e.g., ethyl acetate/hexane) to balance solubility and polarity. Slow cooling enhances crystal formation. Purity is verified via melting point analysis and HPLC (C18 column, 70:30 acetonitrile/water, UV detection at 254 nm) .

Advanced Research Questions

Q. How does steric hindrance from the isopropyl groups influence reactivity in acylation reactions?

  • Methodological Answer : The bulky isopropyl groups reduce nucleophilic attack at the amide carbonyl, slowing reactions like hydrolysis or transamidation. Kinetic studies using ¹H NMR can monitor reaction progress (e.g., in D₂O at 25°C). Computational modeling (DFT, B3LYP/6-31G*) predicts transition states and steric energy barriers .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Bioactivity Validation : Use multiple assays (e.g., microbroth dilution for antimicrobial activity, DPPH assay for antioxidant effects) to cross-validate results.
  • Purity Control : Quantify impurities via GC-MS or HPLC-MS.
  • Structural Confirmation : Single-crystal X-ray diffraction ensures no polymorphic interference .

Q. How can computational modeling predict interactions between Propanamide, N,N-bis(1-methylethyl)- and biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against enzymes like acetylcholinesterase or α-glucosidase. Parameterize the force field (e.g., AMBER) to account for the compound’s lipophilicity. Validate predictions with in vitro enzyme inhibition assays (IC₅₀ measurements) .

Q. What experimental designs assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC.
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .

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